2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core linked via a thioether bridge to a 4,6-dimethylpyrimidine moiety. The triazole ring is substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a methylthio (-SCH₃) group. The pyrimidine ring is symmetrically substituted with methyl groups at positions 4 and 6, enhancing its steric and electronic stability. The methoxy group on the phenyl ring likely improves solubility and bioavailability, while the methylthio group contributes to lipophilicity, influencing membrane permeability and biological activity .
The compound’s synthesis likely involves sequential functionalization of the triazole and pyrimidine rings. For instance, chlorination of precursor pyrimidines (e.g., using POCl₃/PCl₅) followed by thiolation (e.g., with thiourea or Lawesson’s reagent) is a common route for analogous structures .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-11-9-12(2)19-16(18-11)25-10-15-20-21-17(24-4)22(15)13-5-7-14(23-3)8-6-13/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUKZOXNWJJGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)OC)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the methoxyphenyl and dimethylpyrimidine groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit antimicrobial, antifungal, and anticancer properties, warranting further investigation.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazole-pyrimidine derivatives, focusing on substituents, molecular weight, melting points, yields, and biological activities:
Key Observations:
Methylthio (-SCH₃) substituents (target compound) exhibit moderate lipophilicity compared to bulkier groups like butylthio (5m) or 3-fluorobenzylthio (5q), which may influence pharmacokinetics .
Biological Activity :
- The target compound’s 4-methoxyphenyl and methylthio groups correlate with reported antifungal and antibacterial activities in structurally similar triazoles . In contrast, nitro or trifluoromethyl substituents (e.g., 9d in ) are often associated with enhanced electrophilic reactivity but may lack specificity.
Thermal Stability :
- Melting points for analogs range from 140–240°C, with pyridin-4-yl derivatives (e.g., 5m , 5q ) showing higher thermal stability than ester-containing compounds like 9d .
Research Findings and Functional Insights
- Antifungal Activity : The target compound’s methoxyphenyl group mimics electron-donating substituents in clinical antifungals (e.g., fluconazole), which disrupt fungal cytochrome P450 enzymes. Its methylthio group may further inhibit thiol-dependent pathways .
- Antibacterial Potential: Methylthio groups in similar compounds exhibit moderate Gram-positive activity, likely via membrane disruption or protein binding .
- Synthetic Optimization : Conventional methods (e.g., thiourea-mediated sulfurization ) could be replaced by microwave-assisted protocols (e.g., ) to reduce reaction times and improve yields.
Biological Activity
The compound 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a derivative of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, anticancer, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
- S : Sulfur
The specific molecular formula for this compound is not explicitly available in the search results but is derived from its constituent parts.
Antimicrobial and Antifungal Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that compounds similar to the one demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi.
A study highlighted the effectiveness of specific triazole derivatives against Candida albicans and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole A | 8 | E. coli |
| Triazole B | 16 | S. aureus |
| Triazole C | 32 | C. albicans |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, specific derivatives have shown activity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer).
In vitro studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table summarizes some findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | HCT-116 | 6.2 |
| Compound Y | T47D | 27.3 |
These results suggest that modifications in the triazole structure can enhance anticancer activity.
Antioxidant Activity
Antioxidant properties were evaluated using DPPH and ABTS assays. Some derivatives showed potent antioxidant activities comparable to standard antioxidants like ascorbic acid.
For example:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Triazole D | 15 | 0.397 |
| Triazole E | 20 | 0.500 |
Case Studies
- Case Study on Antifungal Activity : A recent study tested a series of triazole derivatives against Candida albicans, revealing that certain modifications led to enhanced antifungal potency compared to traditional antifungal agents.
- Case Study on Anticancer Potential : Another research project focused on the synthesis of novel triazole derivatives and their evaluation against various cancer cell lines. The findings underscored the therapeutic potential of these compounds in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
